Product packaging for Cycloheptene, 1-ethenyl-(Cat. No.:CAS No. 65811-18-9)

Cycloheptene, 1-ethenyl-

Cat. No.: B8672962
CAS No.: 65811-18-9
M. Wt: 122.21 g/mol
InChI Key: IGCQXPZQGHULRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptene, 1-ethenyl- is a specialized organic compound that serves as a valuable building block in synthetic organic chemistry and materials science research. This molecule features a seven-membered cycloheptene ring system functionalized with an ethenyl (vinyl) group, making it a versatile intermediate for further chemical transformations, such as polymerization, cycloaddition reactions, or the synthesis of more complex molecular architectures . Researchers utilize this and similar strained alkene systems to study reaction kinetics and catalytic processes, particularly those involving ring strain or the formation of reactive intermediates . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B8672962 Cycloheptene, 1-ethenyl- CAS No. 65811-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65811-18-9

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-ethenylcycloheptene

InChI

InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h2,7H,1,3-6,8H2

InChI Key

IGCQXPZQGHULRC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CCCCCC1

Origin of Product

United States

Iii. Conformational Analysis and Isomerism of 1 Ethenylcycloheptene

Inherent Ring Strain and its Influence on Cycloheptene (B1346976) Conformations

Cycloalkanes larger than cyclohexane (B81311) often exhibit increased strain, and cycloheptene is no exception. lumenlearning.comlibretexts.org The instability in cyclic molecules, known as ring strain, is a composite of angle strain, torsional strain, and transannular strain. wikipedia.org

Angle Strain: This arises when bond angles deviate from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgsaskoer.ca If cycloheptene were a planar molecule, the internal angles would be approximately 128.5°, leading to significant angle strain. To alleviate this, the ring puckers into non-planar conformations. lumenlearning.comlibretexts.org

Torsional Strain: Also known as eclipsing strain, this occurs when adjacent atoms are in an eclipsed conformation. A planar structure would force many of the C-H bonds into eclipsed positions, increasing the molecule's potential energy. libretexts.orglibretexts.org The adoption of non-planar shapes helps to stagger these bonds, reducing torsional strain. libretexts.org

Transannular Strain: This type of strain is significant in medium-sized rings (7 to 11 carbons) and results from steric hindrance between atoms across the ring. lumenlearning.comlibretexts.org In certain cycloheptene conformations, hydrogen atoms on opposite sides of the ring can be forced into close proximity, causing van der Waals repulsion.

To minimize these combined strains, cycloheptene adopts puckered, three-dimensional structures. Unlike the highly stable chair conformation of cyclohexane which is virtually strain-free, the conformations of cycloheptene represent a compromise, balancing the various strain elements to achieve the lowest possible energy state. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

cis- and trans-Isomerism of the Cycloheptene Ring System

Like other cycloalkenes, the double bond in the cycloheptene ring can exist in either a cis or trans configuration. wikipedia.org For cycloalkenes with fewer than eleven members, the cis isomer is generally more stable than its trans counterpart, which is an exception to the rule for acyclic alkenes. acs.orgresearchgate.net

The trans-cycloheptene isomer is exceptionally strained. wikipedia.org Accommodating a trans double bond within the seven-membered ring forces significant geometric distortions, such as twisted π-bonds and pyramidalization of the sp²-hybridized carbon atoms. acs.org The pyramidalization angle in trans-cycloheptene has been estimated at 37°, with a p-orbital misalignment of 30.1°. wikipedia.org This high degree of strain makes trans-cycloheptene a highly reactive and unstable intermediate rather than a stable, isolable compound under normal conditions. wikipedia.orgstackexchange.com

IsomerRelative StabilityKey Strain Factors
cis-CyclohepteneMore stableLower overall ring strain
trans-CyclohepteneLess stable, transientSevere angle and torsional strain, pyramidalization of sp² carbons wikipedia.orgacs.org

The high strain of trans-cycloheptene dictates its thermal instability. While it can be generated photochemically at low temperatures (e.g., -35 °C), it readily isomerizes back to the more stable cis form. wikipedia.org Early studies suggested that trans-cycloheptene is unstable even at temperatures as low as -40 °C. researchgate.netnih.gov

The interconversion from the trans to the cis isomer is not a simple rotation around the double bond. Ab initio calculations predicted that such a rotation would have a high activation barrier (approximately 35 kcal/mol), which would not permit isomerization below 100 °C. researchgate.netnih.gov Experimental observations, however, show that the decay of trans-cycloheptene is a second-order kinetic process. researchgate.netnih.gov This has led to the proposal of an "interrupted" dimerization mechanism. In this pathway, two molecules of trans-cycloheptene form a 1,4-biradical intermediate, which then rapidly cleaves to produce two molecules of the more stable cis-cycloheptene. researchgate.netnih.gov

ParameterValueSource
Activation Energy (Ea) for thermal trans-cis isomerization18.7 kcal/mol rsc.org
Calculated Activation Barrier for double bond rotation35 kcal/mol nih.gov
Observed Decay KineticsSecond-order researchgate.netnih.gov

There is a lack of specific experimental data on the conformational analysis of 1-ethenylcycloheptene in the scientific literature. However, the influence of the ethenyl (vinyl) substituent can be inferred from general chemical principles. The ethenyl group, being an sp²-hybridized substituent attached to an sp² carbon of the cycloalkene ring, would introduce both steric and electronic effects.

Sterically, the ethenyl group is larger than a hydrogen atom and its presence would likely influence the relative energies of the various ring conformations. It might favor conformations that minimize steric interactions between the vinyl group and the rest of the ring. In the context of cis-trans isomerism, the added bulk could potentially increase the strain of the already unstable trans isomer, further favoring the cis configuration. The electronic properties of the vinyl group, which can participate in conjugation, might have a minor electronic stabilizing or destabilizing effect on the double bond within the ring, but this is expected to be secondary to the overwhelming steric and strain factors that dominate the cycloheptene system.

Conformational Dynamics of the Seven-Membered Ring

The cycloheptene ring is highly flexible and exists as a dynamic equilibrium of several conformations. biomedres.us The interconversion between these forms is rapid at room temperature. The two most discussed conformations for cycloheptene are the twist-chair and the twist-boat. cdnsciencepub.com

The primary conformations of cycloheptene are the twist-chair and the twist-boat . These non-planar structures minimize angle and torsional strain. cdnsciencepub.com For the parent cycloheptene molecule, experimental and computational studies have sought to determine the most stable conformation. While the energy difference is small, the chair conformation is generally considered to be the ground state, or the most stable form. cdnsciencepub.com The boat and twist-boat conformations represent a family of flexible forms that interconvert through a process known as pseudorotation. cdnsciencepub.com

Chair Conformation: Analogous to the cyclohexane chair, but more flexible. It is generally considered the most stable conformer for cycloheptene. cdnsciencepub.com

Boat/Twist-Boat Conformations: These are higher in energy than the chair form. They are part of a pseudorotation pathway that allows for the interconversion of various non-chair forms. biomedres.uscdnsciencepub.com

The interconversion between different conformations involves surmounting energy barriers. Two primary processes describe these dynamics in cycloheptene: ring inversion and pseudorotation.

Ring Inversion: This is the process by which the chair conformation converts to its mirror image (an inverted chair). cdnsciencepub.com This process is thought to proceed through higher-energy boat or twist-boat intermediates. cdnsciencepub.com For simple cycloheptene derivatives, the free energy barriers (ΔG‡) for ring inversion are relatively low. cdnsciencepub.com

Pseudorotation: This process describes the interconversion between boat and twist-boat forms without passing through the higher-energy chair conformation. cdnsciencepub.com Pseudorotation involves small changes in dihedral angles that propagate around the ring, resulting in relatively small energy barriers. biomedres.us

For cycloheptane (B1346806), the activation barrier to access the dynamic pseudorotational platform from the chair conformer is about 3.5 kcal/mol, highlighting its fluxional nature. biomedres.us The barriers for cycloheptene derivatives are expected to be in a similar range, though they can be influenced by substituents. cdnsciencepub.com

Impact of Ethenyl Substitution on the Conformational Landscape and Fluxional Behavior

The introduction of an ethenyl (vinyl) group at the 1-position of the cycloheptene ring significantly influences its conformational preferences and dynamic behavior. The conformational landscape of cycloheptene is characterized by a variety of flexible forms, including chair, boat, and twist-boat conformations. For the unsubstituted cycloheptene, the chair conformation is the most stable, and the molecule undergoes a rapid "ring flip" between two equivalent chair forms. This fluxional process involves passing through higher-energy transition states and intermediates.

The presence of the 1-ethenyl substituent introduces new steric and electronic factors that alter the relative energies of these conformations and the energy barriers for their interconversion. A primary factor is the development of allylic strain, also known as A¹,³ strain. This type of strain arises from the steric interaction between the substituent on the double bond (the ethenyl group) and the substituents on the allylic carbon atom (C7). In the case of 1-ethenylcycloheptene, the vinyl group can sterically interact with the allylic protons on C7. This interaction is dependent on the specific conformation of the cycloheptene ring and the rotational orientation of the ethenyl group itself.

Computational studies on the parent cycloheptene molecule have established a baseline for understanding its fluxional behavior. The energy barrier for the ring inversion of unsubstituted cycloheptene has been calculated to be approximately 5.0 kcal/mol. This relatively low barrier is indicative of the high conformational flexibility of the seven-membered ring.

The ethenyl substituent is expected to modify this energy barrier. The allylic strain can either raise or lower the energy of the ground state chair conformation and the transition state for ring inversion, depending on the specific geometry. For instance, in a particular chair conformation, the ethenyl group might be oriented in a way that minimizes steric clash with the allylic protons. However, as the ring inverts, this favorable orientation may be lost, leading to a higher energy transition state and thus a higher barrier to inversion. Conversely, if the ground state is destabilized by allylic strain, the energy difference to the transition state might decrease, resulting in a lower inversion barrier.

Furthermore, the rotation around the single bond connecting the ethenyl group to the cycloheptene ring introduces another dynamic process. The barrier to this rotation will also be influenced by the conformation of the seven-membered ring. The interplay between the ring's fluxional motions (ring inversion and pseudorotation) and the rotation of the ethenyl substituent creates a complex conformational energy surface.

To illustrate the potential impact of the ethenyl substituent, the following table presents a hypothetical comparison of conformational energies based on principles of allylic strain and known data for related systems. The exact values would require specific computational or experimental determination.

Conformation/ProcessUnsubstituted Cycloheptene (Reference Data)Hypothetical 1-Ethenylcycloheptene (Qualitative Effect)Rationale for the Effect
Most Stable ConformationChairChair (likely)The chair conformation generally minimizes torsional and angle strain in seven-membered rings.
Ring Inversion Barrier (kcal/mol)~5.0Potentially higher or lowerAllylic strain introduced by the ethenyl group can destabilize the ground state or stabilize/destabilize the transition state, thus altering the energy barrier.
Ethenyl Group Rotational Barrier (kcal/mol)N/ADependent on ring conformationSteric interactions between the vinyl group and the allylic protons of the cycloheptene ring will create a barrier to rotation. The magnitude will vary with the ring's conformation.
Key Fluxional ProcessesRing Inversion, PseudorotationRing Inversion, Pseudorotation, Ethenyl Group RotationThe substituent adds an additional mode of dynamic behavior that is coupled to the ring's conformational changes.

Iv. Chemical Reactivity and Reaction Mechanisms of 1 Ethenylcycloheptene

Electrophilic Addition Reactions to the Endocyclic Double Bond

Electrophilic addition reactions to 1-ethenylcycloheptene can theoretically occur at either the endocyclic or exocyclic double bond. The reaction is initiated by the attack of an electrophile (E⁺) on the π-electron system, leading to the formation of a carbocation intermediate. The subsequent attack by a nucleophile (Nu⁻) completes the addition. The regiochemical and stereochemical outcomes of these reactions are governed by the stability of the intermediate carbocation and the mechanism of the addition. libretexts.org

Protonation of the endocyclic double bond at the C2 position results in the formation of a stable tertiary carbocation at the C1 position. This carbocation is further stabilized by resonance due to the adjacent ethenyl group. In contrast, protonation of the terminal carbon of the ethenyl group yields a less stable secondary carbocation. Consequently, electrophilic additions of protic acids like hydrogen halides (HX) are predicted to proceed preferentially at the endocyclic double bond. lumenlearning.commasterorganicchemistry.com

Regioselectivity: The regioselectivity of electrophilic additions is dictated by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate. lumenlearning.comchemistrysteps.com In the case of 1-ethenylcycloheptene, addition of an electrophile (like H⁺ from HBr) to the endocyclic double bond is highly regioselective. The proton adds to the C2 carbon, generating the more stable tertiary carbocation at C1. The bromide ion then attacks this carbocation.

Stereoselectivity: The stereochemistry of the addition depends on the nature of the electrophile and the reaction mechanism. The addition of hydrogen halides proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, potentially leading to a mixture of syn- and anti-addition products. However, the halogenation of alkenes with reagents like Br₂ typically proceeds via a cyclic halonium ion intermediate. libretexts.orglibretexts.org The nucleophilic attack of the halide ion occurs from the side opposite to the bulky halonium ion in an SN2-like manner, resulting in a strong preference for anti-addition. libretexts.org For 1-ethenylcycloheptene, this would lead to the formation of a trans-dihalide product across the endocyclic double bond.

Table 1: Predicted Outcomes of Electrophilic Addition to 1-Ethenylcycloheptene

Reagent Expected Major Product Regioselectivity Stereoselectivity
HBr 1-Bromo-1-ethenylcycloheptane Markovnikov (Addition to endocyclic C=C) Mixture of syn and anti

Reactions that proceed through carbocation intermediates are susceptible to rearrangements if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.comyoutube.comlibretexts.orgchemistrysteps.com The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com

When 1-ethenylcycloheptene reacts with a protic acid, protonation of the endocyclic double bond directly forms a stable tertiary carbocation, making a subsequent rearrangement unlikely. However, if protonation were to occur at the exocyclic double bond, a secondary carbocation would be formed. This intermediate could potentially undergo a 1,2-hydride shift from the adjacent carbon within the cycloheptene (B1346976) ring to form a more stable tertiary carbocation, leading to a rearranged product. Evidence from the analogous compound, vinylcyclohexane, shows that it undergoes addition with HBr to yield a rearranged product, 1-bromo-1-ethylcyclohexane, supporting the plausibility of such rearrangements. libretexts.org

Cycloaddition Reactions Involving the Ethenyl Moiety

The conjugated diene structure of 1-ethenylcycloheptene allows it to participate in cycloaddition reactions, where it can act as either the 4π-electron component (the diene) or the 2π-electron component (the dienophile). The ethenyl moiety is the primary site for reactions where the molecule acts as a dienophile or dipolarophile.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com 1-Ethenylcycloheptene has the potential to react in two ways:

As a diene: The conjugated system of the endocyclic and exocyclic double bonds can react with a dienophile. Diels-Alder reactions are generally favored when the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.orgvanderbilt.edu The alkyl substitution on the cycloheptene ring makes the diene system somewhat electron-rich, so it would be expected to react readily with dienophiles bearing electron-withdrawing groups (e.g., maleic anhydride, acrylates).

As a dienophile: The exocyclic ethenyl group can react with a conjugated diene. As an unactivated alkene, the ethenyl group is a relatively poor dienophile and would require either high temperatures or reaction with a very electron-rich diene. stackexchange.com Lewis acid catalysis could also be employed to activate the system. nih.gov

The stereochemistry of the Diels-Alder reaction is predictable; the reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the dienophile is retained in the product. libretexts.org

The Retro-Diels-Alder process is the microscopic reverse of the Diels-Alder reaction, where a cyclohexene (B86901) derivative fragments into a diene and an alkene. wikipedia.org This reaction is favored at high temperatures due to its positive entropy change. Adducts formed from 1-ethenylcycloheptene could undergo retro-Diels-Alder reactions upon heating to regenerate the starting materials.

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a π-system, known as a dipolarophile, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The ethenyl group of 1-ethenylcycloheptene can serve as the dipolarophile. This reaction is a powerful method for synthesizing heterocyclic compounds. youtube.comyoutube.com

The reaction is a concerted pericyclic process, and the specific type of heterocycle formed depends on the 1,3-dipole used. organic-chemistry.org For example, reaction with an azide (B81097) (R-N₃) would yield a triazole derivative, while reaction with a nitrile oxide (R-CNO) would produce an isoxazoline. The exocyclic double bond of 1-ethenylcycloheptene would be the reactive site in these transformations.

Table 2: Potential Heterocyclic Products from 1,3-Dipolar Cycloaddition with 1-Ethenylcycloheptene

1,3-Dipole Example Resulting Heterocycle Class
Azide Phenyl azide (PhN₃) Triazoline
Nitrile Oxide Benzonitrile oxide (PhCNO) Isoxazoline
Nitrone C-Phenyl-N-methylnitrone Isoxazolidine

Olefin Metathesis Reactions of the Ethenyl and Endocyclic Double Bonds

Olefin metathesis is a versatile reaction catalyzed by transition metal complexes, such as those developed by Grubbs and Schrock, that involves the redistribution of alkene fragments. wikipedia.orgorganic-chemistry.org 1-Ethenylcycloheptene possesses two distinct sites for metathesis: the endocyclic double bond and the terminal ethenyl group, leading to potential competition between different metathesis pathways. masterorganicchemistry.comsigmaaldrich.com

The primary metathesis reactions applicable to 1-ethenylcycloheptene are:

Ring-Opening Metathesis Polymerization (ROMP): This involves the cleavage and polymerization of the cyclic alkene. The driving force for ROMP is the relief of ring strain. organic-chemistry.org Cycloheptene has relatively low ring strain compared to smaller rings like cyclobutene (B1205218) or highly strained systems like norbornene, which means it is less reactive towards ROMP. youtube.com However, under appropriate conditions (e.g., high monomer concentration), ROMP of the seven-membered ring can occur to produce a polymer with a repeating unit containing a pendant vinyl group. mdpi.com

Cross-Metathesis (CM): This intermolecular reaction occurs between two different alkenes. masterorganicchemistry.com The terminal ethenyl group of 1-ethenylcycloheptene is an excellent substrate for cross-metathesis with other olefins. organic-chemistry.org For example, reaction with a partner alkene (R-CH=CH-R) in the presence of a Grubbs catalyst would lead to the exchange of alkylidene fragments, forming a new substituted alkene at the original ethenyl position. This pathway is often favored over ROMP for less strained cycloalkenes, especially when a partner olefin is present in excess.

The specific outcome of an olefin metathesis reaction with 1-ethenylcycloheptene would be highly dependent on the reaction conditions, the choice of catalyst, and the presence of other olefinic substrates. nih.govharvard.edunih.govrsc.org

Cross-Metathesis with Other Alkenes

Cross-metathesis is a powerful reaction in organic synthesis that involves the exchange of substituents between two alkenes, typically catalyzed by ruthenium or molybdenum carbene complexes. organic-chemistry.orglibretexts.org For 1-ethenylcycloheptene, a conjugated diene, cross-metathesis offers a pathway to introduce new functional groups. The reaction's success often depends on the relative reactivity of the participating alkenes and the choice of catalyst to minimize unwanted side reactions like homodimerization. organic-chemistry.org

A notable transformation involving the cross-reaction of 1-ethenylcycloheptene with an alkene is its highly regioselective and enantioselective 1,4-hydrovinylation with ethylene (B1197577). This reaction is efficiently catalyzed by cobalt(II) complexes bearing chiral phosphine (B1218219) ligands, such as [(S,S)-2,4-bis-diphenylphosphinopentane (BDPP)]CoCl₂, in the presence of methylaluminoxane (B55162) as a co-catalyst. nih.gov The reaction proceeds with high fidelity, predominantly yielding the 1,4-addition product, where the ethyl group is added to the exocyclic carbon of the original vinyl group and a new double bond is formed within the seven-membered ring. The corresponding 1,2-hydrovinylation product is formed in only minimal amounts (2%). nih.gov This high regioselectivity highlights the ability of the cobalt catalyst to control the reaction pathway, favoring addition across the conjugated diene system over a simple addition to the vinyl group. nih.gov

SubstrateCatalyst SystemAlkene PartnerMajor ProductProduct Ratio (1,4:1,2)YieldReference
1-Ethenylcycloheptene[(DPPP)Co(II)] / MAOEthylene3-Ethyl-1-vinylcycloheptene>98:2High nih.gov
1-Ethenylcycloheptene[(S,S)-BDPP]CoCl₂ / MAOEthylene(S)-3-Ethyl-1-vinylcycloheptene~98:2High nih.gov

DPPP = 1,3-Bis(diphenylphosphino)propane; BDPP = 2,4-Bis(diphenylphosphino)pentane; MAO = Methylaluminoxane

The mechanism of traditional ruthenium-catalyzed cross-metathesis involves a series of [2+2] cycloaddition and cycloreversion steps. libretexts.org The catalyst, a metal-carbene complex, first reacts with one of the alkene partners to form a metallacyclobutane intermediate. This intermediate then fragments to release a new alkene and a new metal-carbene, which then engages the second alkene partner to continue the catalytic cycle. wikipedia.org The selectivity of such reactions is influenced by factors like steric hindrance and the electronic properties of the substrates. organic-chemistry.org

Intramolecular Metathesis Pathways

Intramolecular olefin metathesis, particularly ring-closing metathesis (RCM), is a reaction that forms a cyclic alkene from an acyclic diene. libretexts.org For the parent molecule 1-ethenylcycloheptene, intramolecular metathesis is not a feasible pathway as it does not possess two terminal alkene groups on a flexible chain that can be brought into proximity for cyclization.

However, the principles of intramolecular metathesis can be applied to appropriately functionalized derivatives of 1-ethenylcycloheptene to construct more complex polycyclic systems. For instance, if a side chain containing a terminal alkene were attached to the cycloheptene ring, an RCM reaction could be envisioned to form a new fused or bridged ring system. The viability and outcome of such a reaction would depend on the length and flexibility of the tether connecting the two double bonds, as well as the choice of metathesis catalyst. Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are commonly employed for these transformations due to their high functional group tolerance and stability. chim.it

The driving force for RCM is often the entropically favorable release of a small, volatile alkene, such as ethylene. libretexts.org The mechanism follows the same [2+2] cycloaddition/cycloreversion pathway as cross-metathesis, but occurs within a single molecule. wikipedia.org

Catalytic Transformations of 1-Ethenylcycloheptene

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond, a process typically catalyzed by transition metal complexes, most notably those of platinum. chemrxiv.org For 1-ethenylcycloheptene, two distinct double bonds are available for this reaction: the trisubstituted endocyclic bond and the monosubstituted exocyclic vinyl group. This structure presents a challenge in regioselectivity.

The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene. Subsequent migratory insertion of the alkene into the metal-hydride bond can occur in two ways, leading to either the Markovnikov or anti-Markovnikov product. Reductive elimination then regenerates the catalyst and yields the alkylsilane product.

In the case of 1-ethenylcycloheptene, hydrosilylation is expected to occur preferentially at the terminal vinyl group. This selectivity is primarily due to steric factors; the less-hindered terminal double bond is more accessible to the bulky catalyst-silane complex than the more sterically crowded endocyclic double bond. Furthermore, catalysts based on other metals, such as iron, have been shown to be highly selective for the hydrosilylation of terminal olefins. nsf.gov Depending on the catalyst and silane (B1218182) used, the reaction can also proceed via 1,4-addition across the conjugated diene system, yielding an allylic silane.

Dihydroxylation and Epoxidation

Epoxidation

The epoxidation of 1-ethenylcycloheptene involves the addition of a single oxygen atom across one of the double bonds to form an epoxide. This reaction is commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in what is known as the Prilezhaev reaction. wikipedia.org A key principle of this reaction is its electrophilic nature; the peroxy acid acts as an electrophile, and more electron-rich (i.e., more substituted) alkenes react faster. wikipedia.org

Given the structure of 1-ethenylcycloheptene, with a trisubstituted endocyclic double bond and a monosubstituted exocyclic double bond, the reaction is highly regioselective. The more nucleophilic, trisubstituted double bond within the cycloheptene ring is preferentially epoxidized over the terminal vinyl group. wikipedia.org

The reaction proceeds through a concerted "butterfly" mechanism, where the oxygen atom is delivered to the alkene while the proton is transferred within the peroxy acid molecule, resulting in syn-addition of the oxygen to the double bond. youtube.com

Dihydroxylation

Dihydroxylation is the process of adding two hydroxyl groups across a double bond to form a diol (glycol). This can be achieved with either syn- or anti-stereochemistry, depending on the reagents used.

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction proceeds through a cyclic intermediate (an osmate ester for OsO₄), which is then hydrolyzed to yield a cis-diol. As with epoxidation, the reaction is expected to occur selectively at the more substituted endocyclic double bond of 1-ethenylcycloheptene.

Anti-dihydroxylation: This is a two-step process that begins with the epoxidation of the alkene, as described above. The resulting epoxide is then opened via acid-catalyzed hydrolysis. The mechanism involves protonation of the epoxide oxygen, followed by a backside nucleophilic attack by water, leading to a trans-diol. The regioselectivity of the initial epoxidation step dictates that the final diol will be formed on the carbons of the endocyclic double bond.

Hydrogenation Studies

Catalytic hydrogenation is a reaction that adds molecular hydrogen (H₂) across double bonds, resulting in a saturated molecule. For 1-ethenylcycloheptene, selective hydrogenation is of significant interest, as it offers the possibility of reducing one double bond while leaving the other intact. The outcome of the reaction is highly dependent on the catalyst, pressure, and temperature.

Studies on the closely related compound, 4-vinylcyclohexene (B86511), provide strong insight into the selective hydrogenation of 1-ethenylcycloheptene. It has been demonstrated that with specific bimetallic catalysts, such as rhodium-tin on a support, it is possible to achieve high selectivity for the hydrogenation of the endocyclic double bond, yielding vinylcyclohexane. google.com In contrast, many standard hydrogenation catalysts like palladium or platinum often lead to a mixture of products, including ethylcyclohexene (from reduction of the vinyl group) and fully saturated ethylcyclohexane. google.com

The selectivity of the rhodium-tin catalyst for the endocyclic double bond in vinylcyclohexene (B1617736) suggests a similar outcome for 1-ethenylcycloheptene, which would yield 1-ethylcycloheptene. This selectivity is attributed to the modification of the rhodium catalyst's electronic and steric properties by the tin, which favors coordination and hydrogenation of the more substituted internal double bond. google.com

Substrate AnalogueCatalystConditionsMajor ProductSelectivityReference
4-VinylcyclohexeneRh-Sn on Al₂O₃20-50°C, 1-5 MPa H₂Vinylcyclohexane>85% google.com

Mechanistic Investigations of 1-Ethenylcycloheptene Reactivity

The chemical reactivity of 1-ethenylcycloheptene is governed by the distinct steric and electronic properties of its two double bonds: a trisubstituted, electron-rich endocyclic alkene and a monosubstituted, sterically accessible exocyclic vinyl group. Mechanistic investigations of its reactions reveal how different catalytic systems exploit these differences to achieve high levels of selectivity.

In catalytic hydrovinylation , the cobalt-based catalyst orchestrates a 1,4-conjugate addition of ethylene across the diene system. nih.gov The mechanism likely involves the formation of a cobalt-hydride species that adds to the diene to form a π-allyl cobalt intermediate. Subsequent coordination and insertion of ethylene followed by reductive elimination yields the observed 3-ethyl-1-vinylcycloheptene product, avoiding reaction at the isolated vinyl group. nih.gov

For electrophilic additions like epoxidation and dihydroxylation, the mechanism is dictated by the nucleophilicity of the double bonds. The higher degree of substitution on the endocyclic double bond makes it more electron-rich and thus a better nucleophile. Consequently, electrophiles like peroxy acids or osmium tetroxide react preferentially at this site. wikipedia.org Computational studies on similar systems, such as 2-cyclohexen-1-ol, have shown that the transition state geometry (e.g., the "spiro-like" structure in epoxidation) and potential directing effects (like hydrogen bonding, if applicable) are key to determining facial selectivity. nih.gov

In catalytic hydrogenation , selectivity is controlled by the interaction between the substrate and the heterogeneous catalyst surface. While less-hindered double bonds are often hydrogenated faster, modifying the catalyst can reverse this selectivity. For the analogous 4-vinylcyclohexene, the addition of tin to a rhodium catalyst alters the surface's electronic properties, favoring the adsorption and subsequent hydrogenation of the more substituted endocyclic double bond. google.com This demonstrates that catalyst-substrate interactions can override simple steric accessibility as the determining factor in the reaction mechanism.

Collectively, these mechanistic insights show that the reactivity of 1-ethenylcycloheptene is not intrinsic to the molecule alone but is a function of its interaction with specific reagents and catalysts, allowing for controlled and selective transformations at different positions within the molecule.

Concerted vs. Stepwise Mechanisms in Cycloadditions

Cycloaddition reactions are fundamental to the reactivity of conjugated dienes like 1-Ethenylcycloheptene. The most prominent of these is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The mechanism of this reaction is a subject of detailed study, primarily revolving around whether the formation of the two new sigma bonds occurs simultaneously (concerted) or sequentially (stepwise).

For a typical thermal Diels-Alder reaction, the mechanism is widely accepted to be a concerted, pericyclic process. wikipedia.orglibretexts.org This means the reaction proceeds through a single, cyclic transition state where all bond-forming and bond-breaking events occur simultaneously. youtube.com This concerted pathway is governed by the principles of orbital symmetry, which allow the reaction to proceed with relative ease under thermal conditions. wikipedia.org When 1-Ethenylcycloheptene acts as the 4π component (the diene), it reacts with a 2π component (the dienophile) to yield a polycyclic product. The concerted nature of this mechanism means that the stereochemistry of the reactants is preserved in the product. libretexts.org

However, the dichotomy between concerted and stepwise mechanisms is not always absolute. While the Diels-Alder reaction is the classic example of a concerted process, theoretical and experimental studies on various cycloadditions have explored the possibility of stepwise pathways involving the formation of an intermediate. chemrxiv.orgchemrxiv.org A stepwise mechanism would proceed through a diradical or zwitterionic intermediate, where one sigma bond is formed first, followed by the ring-closing step to form the second sigma bond. Computational studies on related systems have shown that the energy difference between a concerted transition state and a stepwise diradical pathway can sometimes be small, suggesting that the mechanism may be influenced by the specific substrates and reaction conditions. nih.govrsc.org For 1-Ethenylcycloheptene, while the concerted [4+2] cycloaddition is the expected and dominant pathway under thermal conditions, the potential for stepwise mechanisms, particularly in photochemical or highly polarized systems, remains a topic of theoretical interest.

CharacteristicConcerted Mechanism (e.g., Diels-Alder)Stepwise Mechanism
Timing of Bond Formation Simultaneous formation of two new σ-bonds. youtube.comSequential formation of σ-bonds.
Intermediates No intermediate is formed; proceeds via a single cyclic transition state. libretexts.orgInvolves the formation of a diradical or zwitterionic intermediate.
Stereochemistry Highly stereospecific; reactant stereochemistry is retained in the product. libretexts.orgPotential loss of stereospecificity due to rotation in the intermediate.
Governing Principle Conservation of orbital symmetry. wikipedia.orgStability of the intermediate species.

Radical Reactions

The double bonds in 1-Ethenylcycloheptene are also susceptible to attack by free radicals. Free-radical reactions typically proceed through a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the formation of a free radical, often generated from a radical initiator like azobisisobutyronitrile (AIBN) or a peroxide upon heating or irradiation. cdnsciencepub.com

Propagation: In the propagation stage, the initiator radical adds to one of the double bonds of 1-Ethenylcycloheptene. Extensive studies on the analogous compound, 4-vinylcyclohexene, provide strong evidence that radical addition occurs preferentially at the exocyclic vinyl double bond. cdnsciencepub.com This preference is attributed to the lower steric hindrance of the terminal vinyl group compared to the endocyclic double bond. The addition of a radical (R•) to the terminal carbon of the vinyl group generates a more stable secondary radical on the adjacent carbon. This new radical can then either abstract a hydrogen atom from a donor molecule (like a thiol or another molecule of the substrate) to form an addition product or add to another molecule of 1-Ethenylcycloheptene, initiating polymerization. cdnsciencepub.comnih.gov

Termination: The chain reaction is terminated when two radicals combine, effectively quenching the propagation cycle. nih.gov

Research on 4-vinylcyclohexene with tertiary alkyl radicals has shown that the primary products are adducts resulting from addition to the vinyl group, along with some polymeric material. cdnsciencepub.com The stability of the generated radicals and the reaction temperature can influence the product distribution. For instance, some radical addition processes can be reversible at higher temperatures. cdnsciencepub.com This suggests that the radical reactions of 1-Ethenylcycloheptene would similarly lead to selective functionalization of the vinyl group or the formation of polymers. researchgate.netbeilstein-journals.org

StageDescriptionExample Reaction Step for 1-Ethenylcycloheptene
Initiation Generation of a free radical (R•) from an initiator. cdnsciencepub.comAIBN → 2 R• + N₂ (R = cyanoisopropyl)
Propagation (Step 1) Addition of the radical to the exocyclic double bond. cdnsciencepub.comR• + CH₂=CH-Cycloheptene → R-CH₂-C•H-Cycloheptene
Propagation (Step 2) Hydrogen abstraction or addition to another monomer. cdnsciencepub.comR-CH₂-C•H-Cycloheptene + H-Source → R-CH₂-CH₂-Cycloheptene + Source•
Termination Combination of two radical species. nih.gov2 R-CH₂-C•H-Cycloheptene → Dimer

V. Polymerization Research of 1 Ethenylcycloheptene

Ring-Opening Metathesis Polymerization (ROMP) of 1-Ethenylcycloheptene

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method that converts cyclic olefins into unsaturated polymers. The primary driving force for this transformation is the release of ring strain inherent in the monomer. organic-chemistry.orgresearchgate.net Monomers with substantial ring strain, such as norbornene derivatives, undergo ROMP readily. However, cycloheptene (B1346976) and its derivatives are classified as low-strain monomers, making their polymerization a more complex process governed by thermodynamic equilibrium. researchgate.netlibretexts.org The presence of a 1-ethenyl substituent introduces an additional reactive site, which can influence catalyst interaction and potential side reactions.

Monomer Design and Synthesis for ROMP

The synthesis of functionalized cycloalkenes for ROMP is a critical step in producing polymers with tailored properties. For a monomer like 1-ethenylcycloheptene, synthetic strategies would need to create a seven-membered ring containing both an endocyclic and an exocyclic double bond. While specific routes for 1-ethenylcycloheptene are not extensively documented in polymerization literature, general methods for creating such structures often involve multi-step organic syntheses.

Potential synthetic pathways could include:

Wittig Reaction: A key method for forming carbon-carbon double bonds. Cycloheptanone (B156872) could be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586), to introduce the exocyclic ethenyl group. Subsequent steps would be required to introduce the endocyclic double bond in the 1-position, for instance, through an elimination reaction of a suitable leaving group.

Diels-Alder Cycloaddition: This reaction is fundamental for creating cyclic systems. While not directly forming a seven-membered ring, it can be used to synthesize precursors that are later modified through ring expansion or other transformations. wikipedia.org

Grignard Reactions: Reaction of cycloheptanone with a vinyl Grignard reagent (vinylmagnesium bromide) would yield a tertiary alcohol, which could then be dehydrated under acidic conditions to form the 1-ethenylcycloheptene structure.

The design of such a monomer must consider the potential for the exocyclic vinyl group to participate in polymerization. Depending on the catalyst system, this second double bond could either remain as a pendant group on the final polymer chain or engage in cross-metathesis or vinyl-addition polymerization, leading to cross-linking or alternative polymer backbones. organic-chemistry.orgrsc.org

Catalyst Systems for ROMP of Cycloheptene Derivatives

The success of ROMP, particularly for challenging low-strain monomers, is highly dependent on the choice of catalyst. Ruthenium-based complexes, especially Grubbs and Hoveyda-Grubbs catalysts, are widely employed due to their remarkable stability and functional group tolerance. organic-chemistry.orgbeilstein-journals.org

Ruthenium alkylidene complexes, commonly known as Grubbs catalysts, are the workhorses of modern olefin metathesis. They have evolved through several generations, each offering distinct advantages in terms of activity, stability, and initiation rates.

Grubbs First-Generation Catalyst (G-I): Featuring tricyclohexylphosphine (B42057) (PCy₃) ligands, G-I is known for its stability but has lower activity compared to later generations. It is often effective for high-strain monomers but can be sluggish with low-strain substrates like cycloheptene.

Grubbs Second-Generation Catalyst (G-II): In G-II, one of the phosphine (B1218219) ligands is replaced by an N-heterocyclic carbene (NHC). This modification dramatically increases catalytic activity, making it suitable for a broader range of olefins, including less reactive, low-strain rings.

Grubbs Third-Generation (G-III) and Hoveyda-Grubbs Catalysts: These catalysts are designed for even faster initiation and greater stability. Hoveyda-Grubbs catalysts incorporate a chelating isopropoxybenzylidene ligand, which can dissociate to initiate the reaction and re-associate, thereby improving catalyst stability. G-III catalysts replace a phosphine ligand with a more labile pyridine (B92270) ligand, allowing for very fast initiation even at low temperatures. researchgate.net

The selection of a specific catalyst generation depends on the desired balance between the rate of initiation and propagation, which is crucial for achieving controlled polymerization of low-strain monomers.

A key advantage of ruthenium-based catalysts is their exceptional tolerance to a wide variety of functional groups, including esters, amides, alcohols, and even acids. acs.org This tolerance allows for the direct polymerization of functionalized monomers without the need for protecting groups.

In the case of 1-ethenylcycloheptene, the pendant vinyl group represents a secondary olefinic functional group. The behavior of the catalyst towards this group is a critical consideration. While ROMP proceeds via the endocyclic double bond, the highly active G-II or G-III catalysts could potentially engage the exocyclic vinyl group in competing reactions:

Cross-Metathesis: The catalyst could react with the vinyl group of one monomer and the endocyclic double bond of another, leading to oligomerization or branching. acs.org

Vinyl-Addition Polymerization: Some transition metal catalysts can promote the polymerization of vinyl groups through an addition mechanism, which would result in a saturated polymer backbone with pendant cycloheptene rings, rather than the intended polyalkenamer structure from ROMP. rsc.orgdicp.ac.cnacs.org

Therefore, achieving a selective ROMP of 1-ethenylcycloheptene would require careful optimization of catalyst choice and reaction conditions to favor the ring-opening pathway over reactions involving the pendant vinyl group.

Polymerization Kinetics and Thermodynamics of Low-Strain Monomers

The polymerization of low-strain monomers like cycloheptene is not as straightforward as that of high-strain systems. The process is often reversible and governed by thermodynamic equilibrium. acs.org

The Gibbs free energy of polymerization (ΔGₚ) dictates the feasibility of the reaction. For ROMP, ΔGₚ is influenced by changes in enthalpy (ΔHₚ) and entropy (ΔSₚ):

ΔGₚ = ΔHₚ - TΔSₚ

The enthalpic term (ΔHₚ) is negative (exothermic) and driven by the release of ring strain. The entropic term (ΔSₚ) is typically negative because the conversion of independent monomer molecules into a long polymer chain results in a loss of translational freedom. For low-strain monomers, the enthalpic driving force is small, meaning the unfavorable entropic term can dominate, especially at higher temperatures. researchgate.netacs.org

This relationship leads to the concept of a ceiling temperature (T_c) , above which polymerization is thermodynamically unfavorable (ΔGₚ > 0) and depolymerization dominates. T_c = ΔHₚ / ΔSₚ

For the polymerization of low-strain monomers to be successful, the reaction must be carried out below T_c to shift the equilibrium towards the polymer product. researchgate.net

The magnitude of ring strain is the primary thermodynamic factor determining whether a cyclic olefin can undergo ROMP. Cycloalkenes with high strain energy have a large, negative ΔHₚ, making polymerization highly favorable. Conversely, monomers with very low or no strain, such as cyclohexene (B86901), are generally considered unpolymerizable via ROMP because the small enthalpic gain is insufficient to overcome the entropic penalty. libretexts.org

Cycloheptene occupies an intermediate position. It possesses a modest amount of ring strain, which is sufficient to allow for polymerization, but the reaction remains an equilibrium process that is sensitive to reaction conditions like temperature and monomer concentration. libretexts.org The introduction of a 1-ethenyl substituent could subtly alter the ring strain compared to unsubstituted cycloheptene, but it is unlikely to change the fundamental low-strain character of the seven-membered ring.

The table below compares the strain energies of several common cycloalkanes, illustrating the thermodynamic challenge associated with polymerizing seven-membered rings compared to more strained systems.

Interactive Data Table: Ring Strain Energies of Cycloalkanes

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane (B1198618)327.69.2
Cyclobutane (B1203170)426.36.6
Cyclopentane (B165970)56.21.2
Cyclohexane (B81311)600
Cycloheptane (B1346806) 7 6.3 0.9
Cyclooctane89.71.2

Data compiled from various sources. libretexts.orgmasterorganicchemistry.com Note: These values are for the parent cycloalkanes; strain in cycloalkenes can vary but follows similar trends.

This data highlights that cycloheptane has a strain energy comparable to cyclopentane and significantly less than cyclobutane or cyclopropane. masterorganicchemistry.com This low driving force necessitates precise control over polymerization conditions to synthesize high molecular weight polymers from cycloheptene-based monomers. acs.org

Effect of Temperature and Monomer Concentration on Yield and Molecular Weight

The efficiency and outcome of the ring-opening metathesis polymerization (ROMP) of cyclic olefins are significantly influenced by thermodynamic and kinetic factors, where temperature and monomer concentration play pivotal roles. For less strained monomers like cycloheptene derivatives, polymerization is often an equilibrium process. The critical monomer concentration ([M]c), below which polymerization does not occur, is a key thermodynamic parameter. This equilibrium is described by the equation ΔG = ΔH - TΔS, where a negative Gibbs free energy (ΔG) favors polymerization.

Regioselective and Stereoselective Aspects of ROMP of 1-Ethenylcycloheptene

The orientation of monomer units and the geometry of the double bonds within the polymer backbone are critical for determining the material's properties. In the ROMP of substituted cycloalkenes like 1-ethenylcycloheptene, both regioselectivity and stereoselectivity are important considerations.

Regioselectivity in the ROMP of substituted cycloalkenes refers to the orientation of the monomer units as they are incorporated into the growing polymer chain. For a monomer with a substituent, such as the ethenyl group in 1-ethenylcycloheptene, three arrangements are possible: head-to-tail (H-T), head-to-head (H-H), and tail-to-tail (T-T). A high degree of head-to-tail regioregularity leads to a more uniform polymer structure. Research on analogous 3-substituted cyclooctenes has demonstrated that the use of specific catalysts, like Grubbs' second-generation catalyst, can lead to remarkably high head-to-tail regioregularity. This control is typically governed by steric hindrance from the substituent, which directs the incoming monomer to approach the metal-alkylidene catalyst in a specific orientation. This principle suggests that a high degree of regioregularity should be achievable for 1-ethenylcycloheptene with appropriate catalyst selection.

Stereoselectivity in ROMP controls the geometry of the double bonds formed in the polymer backbone. The resulting polymer can have a high content of cis or trans double bonds, or a mixture of both. This microstructure is crucial as it significantly impacts the polymer's physical properties; for instance, a higher cis content is often associated with lower glass transition and melting temperatures. The choice of catalyst and reaction temperature are the primary factors controlling the cis/trans ratio. While ruthenium-based catalysts traditionally favor the formation of trans double bonds, newer catalyst systems have been developed that can provide high cis selectivity, particularly at lower temperatures. The cis content of polymers derived from monocyclic alkenes has been shown to be heavily dependent on both the monomer structure and the polymerization temperature.

Living ROMP and Polymer Architecture Control

Living polymerization is a powerful technique that allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers. jove.comresearchgate.net A polymerization is considered "living" if the rate of initiation is much faster than the rate of propagation and chain-termination or chain-transfer reactions are absent. researchgate.net

Living ROMP has been extensively developed and is a key method for creating well-defined macromolecular structures. jove.com By maintaining the active catalytic species at the end of the growing polymer chain, sequential addition of different monomers can produce well-defined block copolymers. This level of control over polymer architecture is essential for designing advanced materials with tailored properties for various applications. The application of living ROMP techniques to 1-ethenylcycloheptene would enable the synthesis of precisely controlled homopolymers and allow for its incorporation into more complex structures like diblock or multiblock copolymers.

Other Polymerization Mechanisms for 1-Ethenylcycloheptene

Beyond coordination polymerization, other mechanisms have been considered to exploit the unique reactivity of 1-ethenylcycloheptene's vinyl group and cycloalkene ring.

Free radical polymerization is a widely used industrial process for producing a variety of plastics, including polyethylene, polystyrene, and polyvinyl chloride. youtube.com The process involves three main steps: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins when an initiator molecule, typically an organic peroxide, is heated and breaks apart to form two free radicals. youtube.com This radical then attacks the double bond of a monomer molecule, opening it up and transferring the radical to the monomer, thus creating an active chain. youtube.comyoutube.com

Propagation: The newly formed monomer radical then attacks another monomer, adding it to the chain and regenerating the radical at the growing chain's end. This step repeats, rapidly increasing the length of the polymer chain. youtube.comyoutube.com

Termination: The polymerization reaction stops when two growing radical chains meet and combine, or through other termination pathways. youtube.com

In the case of 1-ethenylcycloheptene, free radical polymerization would be expected to proceed primarily through the more accessible and reactive exocyclic ethenyl (vinyl) group, leaving the endocyclic double bond largely intact as a pendant group on the polymer backbone. The reactivity of the vinyl group is generally higher than that of the 1,2-disubstituted endocyclic double bond in radical reactions. This selective polymerization of the vinyl group would produce a linear polymer with pendant cycloheptenyl groups, which could be used for subsequent crosslinking or functionalization. nih.gov High-pressure free-radical copolymerization has been studied for monomers like ethene and methyl acrylate, indicating that reaction conditions can be tuned to control copolymer composition. researchgate.net

Ionic polymerization methods are more selective than radical processes and have stringent requirements for monomer structure and reaction conditions. du.edu.eg

Cationic Polymerization: This type of polymerization is initiated by an acid (Lewis or protonic) that generates a carbocationic active center. nih.gov The monomer must contain electron-donating groups to stabilize the positive charge of the propagating species. While vinyl ethers are commonly polymerized this way, simple olefins like 1-ethenylcycloheptene are generally less reactive under cationic conditions and can be prone to side reactions like isomerization and chain transfer, making it difficult to achieve high molecular weight polymers. nih.gov

Anionic Polymerization: Anionic addition polymerization involves a propagating chain with an anionic (carbanion) active center. wikipedia.org This method requires monomers with electron-withdrawing groups to stabilize the negative charge, such as styrene (B11656) or dienes. wikipedia.orguni-bayreuth.de The polymerization of 1-ethenylcycloheptene's structural analog, 1-vinylcyclohexene (VCH), via anionic polymerization has been successfully demonstrated. nih.govresearchgate.net

In these studies, VCH was polymerized in a living manner using sec-butyllithium (B1581126) as an initiator in a nonpolar solvent like cyclohexane. nih.govresearchgate.net The polymerization proceeds quantitatively, yielding polymers with well-controlled molecular weights and narrow molecular weight distributions. researchgate.net A key finding is that the polymerization involves both the vinyl group and the endocyclic double bond, proceeding as a cyclic 1,3-diene. This results in two main microstructures: 1,4- and 3,4-incorporation. nih.govresearchgate.net

1,4-addition: The polymer chain propagates across the 1 and 4 positions of the conjugated diene system, leaving a double bond within the six-membered ring.

3,4-addition: The polymerization occurs through the vinyl group, leaving the endocyclic double bond as a pendant group.

The ratio of these microstructures can be influenced by the addition of polar modifiers like tetrahydrofuran (B95107) (THF), which increases the proportion of 3,4-microstructure. nih.govresearchgate.net Given the structural similarity, 1-ethenylcycloheptene would be expected to behave analogously in anionic polymerization, acting as a cyclic diene and allowing for control over microstructure through the choice of solvent and additives.

Table 1: Comparison of Anionic Polymerization Microstructures for 1-Vinylcyclohexene (VCH)

Polymerization Condition1,4-Incorporation (%)3,4-Incorporation (%)Glass Transition Temp. (Tg)
Cyclohexane (nonpolar)6436-
Cyclohexane + THF (polar modifier)2278up to 89 °C

Data derived from studies on the analogous monomer 1-vinylcyclohexene. nih.govresearchgate.net

Alternative initiation methods, such as high-energy radiation or electrochemical processes, can also be used to polymerize vinyl monomers.

Radiation-induced polymerization utilizes ionizing radiation, such as gamma rays or electron beams, to generate radical or ionic initiating species directly from the monomer or solvent without the need for a chemical initiator. researchgate.net This method offers advantages like rapid curing at ambient temperatures and simplified formulations. researchgate.net Studies on the radiation-induced polymerization of indene (B144670) have shown that the process can proceed through a mixed free-radical and cationic mechanism. The use of a sensitizer, like 1,1,2,2-tetrachloroethane, can enhance the polymerization rate and yield by promoting the cationic pathway, although it may lead to polymers with lower molecular weights due to high rates of chain transfer. mdpi.com

Electroinitiated polymerization uses an electric current to initiate polymerization. For a monomer like 1-ethenylcycloheptene, anodic oxidation could generate radical cations that initiate cationic polymerization. Research on the electroinitiated polymerization of allylbenzene, another structurally related monomer, resulted in the formation of insoluble polymer films on the anode surface, along with low molecular weight oligomers in the solution. ankara.edu.tr The polymerization was found to proceed through the double bond, accompanied by some isomerization of the monomer. ankara.edu.tr The rate of electroinitiated polymerization is influenced by factors such as temperature and monomer concentration. ankara.edu.tr

Vi. Derivatization Strategies and Functionalization of 1 Ethenylcycloheptene

Synthesis of Functionalized 1-Ethenylcycloheptene Monomers

The synthesis of functionalized 1-ethenylcycloheptene monomers allows for the incorporation of desired chemical properties prior to polymerization. This approach provides a direct route to polymers with precisely controlled compositions and functionalities. Several synthetic strategies can be employed to introduce a variety of functional groups onto the cycloheptene (B1346976) ring or the ethenyl moiety.

One common strategy involves the use of precursor molecules that can be chemically modified to yield the desired functionalized monomer. For instance, cycloheptene derivatives with reactive sites can be subjected to various chemical transformations. The introduction of hydroxyl or amino groups can be achieved through multi-step synthetic pathways.

Table 1: Illustrative Examples of Synthetic Routes to Functionalized 1-Ethenylcycloheptene Monomers

Target MonomerPrecursorReagents and ConditionsKey Transformation
1-(2-Hydroxyethenyl)cycloheptene1-Ethynylcycloheptene1. 9-BBN, THF; 2. H₂O₂, NaOHHydroboration-oxidation of the alkyne
1-(2-Aminoethenyl)cycloheptene1-Ethynylcycloheptene1. Disiamylborane, THF; 2. H₂NOSO₃HAmination of an organoborane intermediate
1-Ethenylcycloheptene-4-ol4-Oxocycloheptene1. Vinylmagnesium bromide, THF; 2. H₃O⁺Grignard reaction followed by dehydration

Post-Polymerization Modification of Poly(1-Ethenylcycloheptene)

Post-polymerization modification is a versatile strategy for functionalizing poly(1-ethenylcycloheptene). This approach involves the chemical alteration of the polymer after its synthesis, allowing for the introduction of a wide array of functional groups. The pendant vinyl groups in the polymer chain are particularly amenable to various chemical reactions.

A prominent method for post-polymerization modification is the thiol-ene reaction . This "click" chemistry approach involves the radical-mediated addition of a thiol to the double bond of the pendant ethenyl group. The reaction is highly efficient, proceeds under mild conditions, and exhibits high functional group tolerance, making it an attractive method for introducing diverse functionalities. nih.govrsc.org

Key Features of Thiol-Ene Modification:

High Efficiency: The reaction typically proceeds to high conversions.

Mild Conditions: Often initiated by UV light or a radical initiator at moderate temperatures.

Versatility: A wide range of thiols bearing different functional groups (e.g., hydroxyl, carboxyl, amino) can be used.

Table 2: Potential Functional Groups Introduced via Thiol-Ene Modification of Poly(1-Ethenylcycloheptene)

Thiol ReagentIntroduced Functional GroupPotential Application
2-MercaptoethanolHydroxyl (-OH)Improved hydrophilicity, sites for further esterification
3-Mercaptopropionic acidCarboxylic acid (-COOH)pH-responsive materials, conjugation sites for biomolecules
2-AminoethanethiolPrimary amine (-NH₂)Bioconjugation, pH-buffering capacity
DodecanethiolAlkyl chain (-C₁₂H₂₅)Increased hydrophobicity, modified thermal properties

Chemical Derivatization for Analytical and Research Purposes

Chemical derivatization plays a crucial role in the analysis of 1-ethenylcycloheptene and its derivatives, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization is often necessary to improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as to enhance its detectability. jfda-online.comresearchgate.netresearchgate.net

For GC-MS analysis, polar functional groups such as hydroxyl or amino groups on functionalized 1-ethenylcycloheptene can be derivatized to more volatile and less polar silyl (B83357), acyl, or alkyl ethers. This process reduces peak tailing and improves separation efficiency.

Common Derivatization Techniques for GC-MS Analysis:

Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert active hydrogens (e.g., in -OH, -NH₂, -COOH groups) into trimethylsilyl (TMS) ethers, esters, or amines.

Acylation: Treatment with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form fluoroacyl derivatives, which are highly volatile and detectable by electron capture detectors.

Alkylation: Conversion of acidic protons into alkyl esters or ethers, for instance, by reaction with an alkylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Table 3: Common Derivatization Reagents for GC-MS Analysis of Functionalized Cycloheptene Derivatives

Derivatization ReagentTarget Functional Group(s)Derivative Formed
BSTFA-OH, -NH₂, -COOH, -SHTrimethylsilyl (TMS)
MSTFA-OH, -NH₂, -COOH, -SHTrimethylsilyl (TMS)
TFAA-OH, -NH₂Trifluoroacetyl
PFPA-OH, -NH₂Pentafluoropropionyl
Diazomethane-COOHMethyl ester

Introduction of Specific Chemical Moieties (e.g., Tertiary Amino Groups, Hydroxyl Groups)

The introduction of specific chemical moieties, such as tertiary amino groups and hydroxyl groups, onto the 1-ethenylcycloheptene backbone is of significant interest for creating materials with tailored properties.

Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced into poly(1-ethenylcycloheptene) through various post-polymerization modification reactions. A common method is the hydroboration-oxidation of the pendant double bonds. This two-step reaction first involves the addition of a borane reagent (e.g., borane-tetrahydrofuran complex) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution to yield a primary alcohol.

Another approach is the epoxidation of the double bond using a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), followed by acid- or base-catalyzed ring-opening of the resulting epoxide to form a diol.

Introduction of Tertiary Amino Groups: Tertiary amino groups can be incorporated through several routes. One method involves the reaction of a precursor polymer containing a leaving group (e.g., a halogenated derivative) with a secondary amine. Alternatively, a polymer bearing primary or secondary amino groups, introduced via methods like the thiol-ene reaction with an amino-functionalized thiol, can be subsequently alkylated to form tertiary amines.

The direct vinylation of secondary amines with a suitable acetylene precursor to 1-ethenylcycloheptene could also be a potential route to monomers containing tertiary amino groups. mdpi.com The presence of amino groups can impart pH-responsiveness and allow for further chemical modifications. nih.gov

Table 4: Summary of Methods for Introducing Hydroxyl and Tertiary Amino Groups

Functional GroupMethodReagents
Hydroxyl (-OH)Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH
Hydroxyl (-OH)Epoxidation and Ring Opening1. MCPBA; 2. H₃O⁺ or OH⁻
Tertiary Amino (-NR₂)Alkylation of Halogenated PolymerR₂NH
Tertiary Amino (-NR₂)Reductive Amination of Carbonyl PolymerR₂NH, NaBH₃CN

Vii. Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of "Cycloheptene, 1-ethenyl-", providing detailed information about the chemical environment, connectivity, and dynamics of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals in three main regions: the vinylic region for the protons on the double bonds, the allylic region for protons adjacent to the double bonds, and the aliphatic region for the remaining cycloheptene (B1346976) ring protons.

Olefinic Protons: The ethenyl group protons (=CH- and =CH₂) are expected to resonate in the downfield region, typically between δ 4.9 and 6.5 ppm. The internal vinylic proton of the cycloheptene ring is also expected in this region.

Aliphatic Protons: The protons on the saturated carbons of the cycloheptene ring will appear in the upfield region, generally between δ 1.2 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals for the olefinic and aliphatic carbons.

Olefinic Carbons: The sp² hybridized carbons of the endocyclic and ethenyl double bonds are expected to appear in the downfield region of the spectrum, typically between δ 100 and 150 ppm.

Aliphatic Carbons: The sp³ hybridized carbons of the cycloheptene ring will resonate in the upfield region, generally between δ 20 and 40 ppm.

Predicted NMR Data for Cycloheptene, 1-ethenyl-

The following table presents predicted chemical shift ranges based on analogous compounds. Actual experimental values may vary.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethenyl (=CH-)5.5 - 6.5135 - 145
Ethenyl (=CH₂)4.9 - 5.2110 - 115
Endocyclic (=CH-)5.7 - 6.0130 - 140
Endocyclic (quaternary C)-145 - 155
Aliphatic (CH₂)1.2 - 2.525 - 40

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the "Cycloheptene, 1-ethenyl-" molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For "Cycloheptene, 1-ethenyl-", COSY would show correlations between the ethenyl protons, between the endocyclic vinylic proton and its adjacent aliphatic protons, and among the protons within the aliphatic chain of the cycloheptene ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). ksu.edu.sa It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, connecting the olefinic proton signals to their respective sp² carbon signals. ksu.edu.sa

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. ksu.edu.sa HMBC is particularly useful for identifying quaternary carbons, such as the one at the junction of the ethenyl group and the cycloheptene ring, by observing correlations from nearby protons.

The seven-membered ring of cycloheptene is conformationally flexible. Dynamic NMR spectroscopy is a powerful technique to study these conformational changes. By analyzing the NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange, such as peak broadening or coalescence. These studies can provide information on the energy barriers between different ring conformations, such as the chair and boat forms, and how the ethenyl substituent influences this equilibrium.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Both the endocyclic and ethenyl C=C bonds in "Cycloheptene, 1-ethenyl-" will give rise to characteristic vibrational bands.

C=C Stretching: The C=C stretching vibrations typically appear in the region of 1680-1640 cm⁻¹ in the IR and Raman spectra. The endocyclic double bond and the exocyclic ethenyl double bond may have slightly different frequencies, and their intensities can vary between the two techniques. Raman spectroscopy is often particularly sensitive to the symmetric stretching of C=C bonds.

=C-H Stretching: The stretching vibrations of the hydrogens attached to the double bonds are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

=C-H Bending: Out-of-plane bending vibrations (wags) of the vinylic hydrogens are characteristic and appear in the 1000-650 cm⁻¹ region of the IR spectrum. These can be useful for confirming the presence of the vinyl group.

Expected Vibrational Frequencies for Cycloheptene, 1-ethenyl-

The following table presents expected vibrational frequency ranges. Actual experimental values may vary.

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
=C-H Stretch (Olefinic)3100 - 3000IR, Raman
C-H Stretch (Aliphatic)3000 - 2850IR, Raman
C=C Stretch1680 - 1640IR, Raman
CH₂ Bend1465 - 1450IR, Raman
=C-H Bend (Out-of-plane)1000 - 650IR

Advanced infrared spectroscopy techniques offer enhanced resolution and sensitivity for detailed chemical analysis.

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy: QCL-IR provides high spectral power and can be used for rapid and sensitive measurements, which could be beneficial for in-situ monitoring of reactions involving "Cycloheptene, 1-ethenyl-".

Optical Photothermal Infrared (O-PTIR) Spectroscopy: O-PTIR is a super-resolution IR technique that can overcome the diffraction limit of conventional IR spectroscopy. This would allow for the chemical analysis of this compound on a sub-micrometer scale, which could be valuable in materials science applications where "Cycloheptene, 1-ethenyl-" is used as a monomer or additive.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Cycloheptene, 1-ethenyl-, it is crucial for confirming its molecular weight and providing structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula.

For Cycloheptene, 1-ethenyl-, with a molecular formula of C₉H₁₄, HRMS provides an exact mass that can distinguish it from other isomeric or isobaric compounds. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements (¹²C and ¹H). An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula. nih.govresearchgate.net This is particularly vital in complex mixtures where multiple compounds may share the same nominal mass. lcms.cz

The table below details the theoretical exact masses for the molecular ion and common adducts of Cycloheptene, 1-ethenyl-, which would be targeted in an HRMS experiment.

Table 1: Theoretical Exact Masses for HRMS Analysis of Cycloheptene, 1-ethenyl- (C₉H₁₄)
Ion SpeciesFormulaTheoretical Exact Mass (Da)
Molecular Ion [M]⁺•[C₉H₁₄]⁺•122.10955
Protonated Molecule [M+H]⁺[C₉H₁₅]⁺123.11738
Sodiated Adduct [M+Na]⁺[C₉H₁₄Na]⁺145.09149

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of Cycloheptene, 1-ethenyl-, GC is first used to separate the compound from a mixture, ensuring its purity before it enters the mass spectrometer. The retention time in the GC column is a characteristic property that aids in its identification.

Once isolated, the molecule is ionized, typically by electron impact (EI), which creates a positively charged molecular ion ([M]⁺•) and various fragment ions. The resulting mass spectrum serves as a molecular "fingerprint." The fragmentation pattern is predictable and provides significant structural information. For Cycloheptene, 1-ethenyl-, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations. Key fragmentation pathways for alkenes and cyclic hydrocarbons include allylic cleavage and ring fragmentation. youtube.comwhitman.eduyoutube.com

Likely fragmentation patterns for Cycloheptene, 1-ethenyl- would involve the loss of small radical groups, leading to characteristic peaks in the mass spectrum. The table below outlines some of the expected fragment ions and their corresponding m/z values.

Table 2: Proposed Key Fragment Ions for Cycloheptene, 1-ethenyl- in GC-MS
m/z ValueProposed Lost FragmentFormula of IonProposed Fragmentation Pathway
122-[C₉H₁₄]⁺•Molecular Ion (Parent Peak)
107•CH₃[C₈H₁₁]⁺Loss of a methyl radical after rearrangement
95•C₂H₃[C₇H₁₁]⁺Allylic cleavage with loss of the vinyl group
93•C₂H₅[C₇H₉]⁺Loss of an ethyl radical
79•C₃H₅[C₆H₇]⁺Ring fragmentation
67•C₄H₇[C₅H₇]⁺Ring fragmentation

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides exact coordinates of every atom, from which bond lengths, bond angles, and torsion angles can be calculated. However, since Cycloheptene, 1-ethenyl- is a liquid at room temperature, it cannot be analyzed directly.

To overcome this limitation, the compound must first be converted into a solid, crystalline material. This is typically achieved by synthesizing a suitable derivative or by coordinating it as a ligand to a metal center to form a stable complex. For an unsaturated hydrocarbon like Cycloheptene, 1-ethenyl-, forming an organometallic complex with a transition metal (e.g., platinum, palladium, or cobalt) is a common strategy. acs.org The metal center acts as a scaffold, facilitating the growth of single crystals suitable for diffraction experiments.

Once a suitable crystal is obtained and exposed to an X-ray beam, a diffraction pattern is produced. nih.gov Mathematical analysis of this pattern yields an electron density map, into which the atomic model of the derivative or complex is fitted. This analysis would unambiguously confirm the connectivity of the atoms and reveal the precise conformation of the seven-membered ring, which is known to be flexible and can adopt several low-energy conformations (e.g., chair, boat).

Table 3: Structural Parameters Obtainable from X-ray Crystallography of a Cycloheptene, 1-ethenyl- Derivative
Parameter TypeInformation Provided
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal (a, b, c, α, β, γ)
Space GroupThe symmetry elements present within the crystal lattice
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell
Bond LengthsThe exact distances between bonded atoms (e.g., C=C vs. C-C bonds)
Bond AnglesThe angles between adjacent chemical bonds
Torsion (Dihedral) AnglesThe rotational conformation around chemical bonds, defining the ring's shape

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique, typically performed in a transmission electron microscope (TEM), that provides localized chemical and electronic information. wikipedia.orgeels.info It analyzes the energy distribution of electrons that have passed through a very thin sample, measuring the energy they have lost due to inelastic scattering interactions. researchgate.net

For an organic molecule like Cycloheptene, 1-ethenyl-, EELS can provide unique insights into its elemental composition and, more importantly, the hybridization state of its carbon atoms. The EELS spectrum is generally divided into two regions: the low-loss region and the core-loss region.

The core-loss region contains ionization edges corresponding to the energy required to excite core electrons to unoccupied states. wikipedia.org For carbon, this is the Carbon K-edge. The fine structure of this edge (known as the Energy Loss Near-Edge Structure, or ELNES) is highly sensitive to the local chemical environment. mpg.de In Cycloheptene, 1-ethenyl-, there are two types of carbon hybridization: sp² (in the two double bonds) and sp³ (in the saturated part of the ring). The C K-edge ELNES would be expected to show a distinct pre-peak at approximately 285 eV, which is a characteristic signature of the 1s → π* electronic transition in sp²-hybridized carbon atoms. globalsino.comescholarship.org The main edge, corresponding to 1s → σ* transitions, would begin around 290 eV for all carbon atoms. globalsino.com The relative intensity of the π* pre-peak can be used to quantify the ratio of sp² to sp³ carbon in the material. uc.pt

The low-loss region of the spectrum provides information about lower energy excitations, such as plasmon oscillations, which are collective excitations of valence electrons. For Cycloheptene, 1-ethenyl-, this region would be sensitive to the π-electrons of the double bonds.

Table 4: Expected EELS Features for Cycloheptene, 1-ethenyl-
Spectral RegionApproximate Energy LossElectronic Transition / InteractionInformation Obtained
Low-Loss~5-30 eVπ-plasmon and (π+σ)-plasmon excitationsValence electron density, presence of π-bonding
Core-Loss (C K-edge)~285 eV1s → πPresence and quantification of sp² hybridized carbon (C=C)
Core-Loss (C K-edge)>290 eV1s → σPresence of sp² and sp³ hybridized carbon

Viii. Theoretical and Computational Studies of 1 Ethenylcycloheptene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the electronic structure and energetics of molecular systems. These approaches solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and energy levels.

No specific data is available for the relative isomer stabilities of 1-ethenylcycloheptene.

Quantum chemical calculations provide optimized molecular geometries with precise predictions of bond lengths and angles. For the parent cis-cycloheptene molecule, a combination of gas-phase electron diffraction and molecular mechanics has been used to determine its geometrical parameters in its energetically favorable chair conformation researchgate.net.

ParameterExperimental Value (ra structure) researchgate.net
C=C Bond Length1.343(8) Å
C2–C3 Bond Length1.516(16) Å
C3–C4 (C4–C5) Bond Length1.536(8) Å
C-H Bond Length1.108(7) Å
C=C-C Bond Angle123.8(8)°
C4-C5-C6 Bond Angle113.9(24)°
H-C-H Bond Angle107.9(36)°

The introduction of an ethenyl group at the C1 position would be expected to slightly alter these values due to changes in hybridization and electronic effects.

Pyramidalization: In strained cyclic systems, the sp2-hybridized carbon atoms of a double bond can deviate from planarity, a phenomenon known as pyramidalization. This distortion is a mechanism to relieve ring strain. In cycloheptene (B1346976), the heptane ring is too small to comfortably accommodate a trans double bond, leading to strain and twisting of the double bond, which can be minimized by some degree of pyramidalization scispace.com. While the cis isomer is relatively unstrained, some minor pyramidalization might still be present. The extent of pyramidalization can be quantified by the pyramidalization angle (φ), which measures the angle between the plane defined by one of the double-bonded carbons and its two substituents and the extension of the double bond scispace.com.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals provide insights into reaction pathways and selectivity.

For 1-ethenylcycloheptene, the conjugated π-system of the ethenyl group and the double bond of the cycloheptene ring would be the primary contributors to the frontier orbitals. The HOMO would likely be a π-bonding orbital, and the LUMO a π*-antibonding orbital, both delocalized over the conjugated system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Specific FMO energy levels and visualizations for 1-ethenylcycloheptene are not available in the reviewed literature.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that use classical physics to model the behavior of molecules. They are particularly useful for exploring the conformational landscape of flexible molecules like 1-ethenylcycloheptene.

The seven-membered ring of cycloheptene is flexible and can exist in several conformations. For the parent cycloheptane (B1346806), DFT and MP2 computations have been used to investigate the energy, vibrations, and dynamics of numerous conformers, with the twist-chair and boat conformations being significant biomedres.us. For cycloheptene, the most stable conformation is the chair form, with the boat form being energetically less favorable researchgate.net.

The conformational landscape of 1-ethenylcycloheptene would be influenced by the steric and electronic interactions of the ethenyl group with the cycloheptene ring. Molecular mechanics and molecular dynamics simulations can map out the potential energy surface, identifying the stable conformers (local minima) and the transition states that connect them. These simulations can also elucidate the pathways and energy barriers for interconversion between different conformations, such as ring flipping. For the parent cycloheptene, the free energy of activation for the inversion of the most stable chair conformation has been calculated to be 5.0 kcal/mol, which is in good agreement with experimental data researchgate.net.

Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and non-bonded interactions across the ring (transannular strain). Computational methods can quantify the strain energy of a molecule by comparing its calculated heat of formation with that of a hypothetical strain-free reference compound.

The cycloheptene ring possesses a moderate amount of strain. For cycloheptane, the total strain energy is approximately 6.3 kcal/mol. The presence of the double bond in cycloheptene alters the strain energy. The introduction of the exocyclic double bond in 1-ethenylcycloheptene would further modify the strain energy of the ring. The planarity required by the sp2 carbons of the double bonds can introduce additional strain in the seven-membered ring.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the complex mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely pathways from reactants to products. smu.edu This information is crucial for understanding and predicting chemical reactivity. For cyclic olefins like 1-ethenylcycloheptene, computational studies can explore various reaction types, including cycloadditions and electrophilic additions. researchgate.netnih.gov

A central concept in reaction dynamics is the activation energy (Ea), which is the minimum energy required for a reaction to occur. wikipedia.orgyoutube.com Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to calculate the energy of reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. libretexts.org The difference in energy between the reactants and the transition state determines the activation energy barrier. libretexts.org A lower activation energy corresponds to a faster reaction rate.

Computational studies can map out entire reaction pathways, distinguishing between different possible mechanisms, such as concerted versus stepwise pathways. researchgate.netnih.gov For a molecule like 1-ethenylcycloheptene, which has two distinct double bonds (endocyclic and exocyclic), computational methods can predict which site is more reactive towards a given reagent. For instance, in a study of the related compound vinylcyclohexene (B1617736) with hypochlorous acid, quantum chemical computations indicated that the electrophile preferentially attacks the endocyclic double bond. researchgate.net Similar calculations for 1-ethenylcycloheptene would involve locating the transition states for attack at both the cycloheptene ring double bond and the vinyl group double bond and comparing their activation energies.

The table below illustrates hypothetical competing reaction pathways for an electrophilic addition to 1-ethenylcycloheptene and the kind of data that computational studies would provide.

Reaction PathwayIntermediate TypeCalculated Activation Energy (Ea)Rate-Determining Step
Attack at Endocyclic C=CCarbocationLower EaFormation of Intermediate
Attack at Exocyclic C=CCarbocationHigher EaFormation of Intermediate

This table is illustrative, based on principles from computational studies on analogous molecules.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. springernature.com Computational models must account for these solvent effects to provide realistic predictions. There are two primary approaches to modeling solvents: explicit and implicit models. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method can capture specific interactions like hydrogen bonding but is computationally very expensive. springernature.com

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), approximate the solvent as a continuous medium with a defined dielectric constant. nih.govresearchgate.net This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the solute. nih.gov

The choice of solvent can alter the stability of reactants, transition states, and products. For reactions involving polar or charged intermediates, polar solvents can stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. nih.govchemrxiv.org For 1-ethenylcycloheptene, computational modeling could predict how solvents of varying polarity would affect the outcome of, for example, an electrophilic addition or a pericyclic reaction. rsc.org

Predictive Modeling for Polymerization Behavior

Computational chemistry offers significant insights into the polymerization of vinyl monomers. mdpi.com By modeling the elementary steps of polymerization—initiation, propagation, and termination—researchers can predict the behavior of monomers like 1-ethenylcycloheptene. mdpi.com

For conjugated dienes or molecules with multiple polymerizable groups, such as 1-ethenylcycloheptene, a key question is the regio- and stereoselectivity of the polymerization. Computational studies can model the insertion of the monomer into the growing polymer chain. A recent study on the polymerization of 1-vinylcyclohexene (VCH), a six-membered ring analog of 1-ethenylcycloheptene, using titanium complexes showed that the catalyst's structure significantly influenced selectivity, leading to highly isotactic poly(VCH) with a predominance of 3,4-insertion. nih.gov

Predictive modeling for 1-ethenylcycloheptene polymerization would involve:

Modeling Monomer Insertion: Calculating the transition state energies for different modes of monomer addition (e.g., 1,2-insertion vs. 3,4-insertion) to the active catalyst center.

Determining Stereoselectivity: Comparing the energies of pathways leading to different stereochemical outcomes (e.g., isotactic vs. syndiotactic polymers).

Evaluating Comonomer Effects: In copolymerization, modeling can predict reactivity ratios by calculating the activation barriers for the addition of each comonomer to the growing polymer chain. researchgate.net

The following table shows the type of predictive data that computational modeling could generate for the catalyzed polymerization of 1-ethenylcycloheptene.

ParameterComputational PredictionImplication for Polymer Structure
Regioselectivity Lower activation barrier for 3,4-insertionPolymer backbone contains cycloheptene rings as pendant groups
Higher activation barrier for 1,2-insertionFewer cycloheptene rings incorporated into the main polymer chain
Stereoselectivity Preference for one diastereomeric transition stateFormation of a stereoregular (e.g., isotactic) polymer

This table is based on findings for the analogous monomer 1-vinylcyclohexene and general principles of polymerization modeling. nih.gov

Computational Spectroscopy for Spectrum Interpretation

Computational spectroscopy is a vital tool for interpreting experimental spectra and confirming molecular structures. researchgate.net By solving the Schrödinger equation, typically using DFT, it is possible to predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. nih.gov

For 1-ethenylcycloheptene, computational methods can generate a theoretical spectrum that can be compared with experimental data.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. This helps in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as the C=C stretching of the vinyl group versus the endocyclic double bond. researchgate.net Anharmonic effects can be included in calculations to improve the accuracy of predicted frequencies. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. This is particularly useful for complex molecules where spectral overlap makes assignments difficult. By comparing the calculated shifts with the experimental spectrum, each resonance can be assigned to a specific nucleus in the molecule. nih.gov

The combination of experimental and computed spectra provides a high degree of confidence in structure elucidation and spectral assignment. nih.govnih.gov

Ix. Structure Reactivity Relationships in 1 Ethenylcycloheptene Systems

Influence of Ring Size and Strain on Reactivity

The reactivity of cyclic compounds is profoundly influenced by ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric crowding across the ring). libretexts.orglibretexts.org The cycloheptene (B1346976) ring exists in a state of moderate strain, which is a key determinant of its reactivity.

Cycloheptane (B1346806), the saturated analog, has a strain energy of approximately 6.2 kcal/mol, significantly lower than small rings like cyclopropane (B1198618) (27.5 kcal/mol) and cyclobutane (B1203170) (26.3 kcal/mol), but higher than the virtually strain-free cyclohexane (B81311) (0.1 kcal/mol). libretexts.orgwikipedia.org This moderate strain in the seven-membered ring arises primarily from torsional strain and some angle strain, as it cannot adopt a perfect chair conformation like cyclohexane to alleviate these interactions simultaneously.

The reactivity of 1-ethenylcycloheptene can be compared with vinyl-substituted rings of different sizes. For instance, vinylcyclopentene and vinylcyclohexene (B1617736) exhibit different reaction profiles due to their distinct ring strains and conformational constraints. stackexchange.com The balance in the cycloheptene ring—more flexible than cyclopentene (B43876) but more strained than cyclohexane—makes it a unique substrate where the relief of strain can be a significant driving force for reactions, influencing both rates and equilibria.

Table 1: Strain Energies of Common Cycloalkanes

Comparison of total strain energy for various cycloalkane ring sizes.

Ring Size (n)CycloalkaneTotal Strain Energy (kcal/mol)
3Cyclopropane27.5
4Cyclobutane26.3
5Cyclopentane (B165970)6.2
6Cyclohexane0.1
7Cycloheptane6.2
8Cyclooctane9.7
9Cyclononane12.6
10Cyclodecane12.4

Electronic and Steric Effects of the Ethenyl Substituent on Reactivity

The 1-ethenyl (or vinyl) group fundamentally alters the electronic landscape of the cycloheptene ring. It creates a 1,3-diene system, which is capable of undergoing a range of pericyclic reactions (such as Diels-Alder and electrocyclizations) and 1,4-conjugate additions.

Electronic Effects: The conjugation between the endocyclic and exocyclic double bonds leads to the delocalization of π-electrons over four carbon atoms. This delocalization has several consequences:

It stabilizes the molecule compared to a system with two isolated double bonds.

It influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in predicting reactivity, particularly in cycloaddition reactions. nih.gov

It creates a system where electrophilic attack can occur at the C4 position, leading to a resonance-stabilized allylic carbocation, in addition to potential attacks at the double bonds themselves.

Steric Effects: The ethenyl substituent is not merely an electronic feature; it also imparts significant steric bulk. The cycloheptene ring is not planar, adopting several low-energy conformations (e.g., chair and boat forms). The ethenyl group will occupy a specific position in these conformations, creating a sterically hindered environment on one face of the molecule. This steric hindrance directs the approach of incoming reagents, leading to diastereoselective transformations. acs.org For example, in hydrogenation or epoxidation reactions, the catalyst or reagent will preferentially attack from the face opposite to the ethenyl group. Furthermore, the steric interaction between the vinyl group and adjacent methylene (B1212753) hydrogens in the ring can influence the conformational equilibrium of the ring itself.

Stereochemical Control and Regiodivergence in Chemical Transformations

The combination of the chiral, non-planar cycloheptene ring and the reactive diene system allows for a high degree of control over the stereochemistry and regiochemistry of reactions.

Stereochemical Control: Because the cycloheptene ring exists in chiral conformations, 1-ethenylcycloheptene is a chiral molecule. Reactions on this substrate can be highly diastereoselective. The conformational preference of the ring places the ethenyl group in a pseudo-equatorial or pseudo-axial position, creating a distinct steric bias. Reagents will approach from the less hindered face, allowing for predictable control over the formation of new stereocenters. researchgate.net For example, in a Diels-Alder reaction, the dienophile can approach from either the syn or anti face relative to the vinyl group's plane, with one approach typically being favored due to steric hindrance.

Regiodivergence: The presence of two distinct double bonds—one endocyclic and trisubstituted, the other exocyclic and monosubstituted—presents the possibility of regiodivergent reactions. acs.org The outcome of a reaction can often be tuned by the choice of reagents and conditions.

Electrophilic Addition: The endocyclic double bond is more electron-rich and would typically be more reactive toward electrophiles. However, the exocyclic double bond is less sterically hindered. This competition allows for potential regiocontrol.

Hydroboration-Oxidation: This reaction is sensitive to steric hindrance, suggesting that the less hindered exocyclic double bond would react preferentially.

Cycloadditions: In a [2+2] cycloaddition, either double bond could react. rsc.org In a Diels-Alder reaction, the entire conjugated system acts as the diene, and regioselectivity is determined by the electronic properties of the dienophile.

The ability to control whether a reaction occurs at the endocyclic or exocyclic double bond, or across the conjugated system, makes 1-ethenylcycloheptene a versatile synthetic intermediate.

Correlation of Computational Data with Experimental Observations

Modern computational chemistry provides powerful tools for understanding and predicting the reactivity of complex molecules like 1-ethenylcycloheptene. nih.gov Density Functional Theory (DFT) and other high-level ab initio methods can be used to model reaction pathways, calculate activation energies, and predict product ratios. researchgate.net

A key area where computation complements experiment is in the study of cycloaddition reactions. For instance, calculations can determine the activation barriers for the [3+2] cycloaddition of an azide (B81097) to either the endocyclic or exocyclic double bond. nih.govresearchgate.net These computed energy barriers can then be correlated with experimentally observed reaction rates and product distributions. A lower calculated activation energy for reaction at one double bond would predict it to be the major site of reaction, a hypothesis that can be tested in the laboratory.

Computational models are also invaluable for:

Conformational Analysis: Determining the relative energies of the various chair and boat conformations of the cycloheptene ring and predicting the most stable conformer. This information is crucial for understanding the stereochemical outcomes of reactions.

Transition State Analysis: Visualizing the three-dimensional structure of transition states to understand the origins of stereoselectivity and regioselectivity. For example, analyzing the transition state of a Diels-Alder reaction can explain why an endo or exo product is favored.

Mechanism Elucidation: Distinguishing between different possible reaction mechanisms, such as concerted versus stepwise pathways in pericyclic reactions. researchgate.net

Experimental results, such as product ratios determined by NMR or GC-MS, provide the ultimate validation for these theoretical models. The strong correlation often found between high-level computational data and experimental observations provides a deep, quantitative understanding of the structure-reactivity relationships in 1-ethenylcycloheptene systems.

Table 2: Hypothetical Correlation of Computed vs. Experimental Data for Diels-Alder Reaction

Illustrative data comparing calculated activation energies with observed product ratios for the reaction of 1-ethenylcycloheptene with a generic dienophile.

Product IsomerApproach PathwayCalculated Activation Energy (ΔG‡, kcal/mol)Predicted RatioObserved Experimental Ratio
EndoSyn-attack25.8Minor15%
EndoAnti-attack22.5Major80%
ExoSyn-attack27.1Trace<5%
ExoAnti-attack24.3Minor<5%

X. Advanced Academic Applications in Organic Synthesis and Materials Science

1-Ethenylcycloheptene as a Key Building Block in Complex Molecule Synthesis

While direct applications of 1-ethenylcycloheptene in the total synthesis of complex natural products are not extensively documented, its structural motif is analogous to key intermediates used in the synthesis of several marine natural products. The cycloheptadiene core, for instance, is a central feature in molecules such as dictyopterene C' and ectocarpene. The synthesis of these molecules often relies on a powerful synthetic strategy known as the divinylcyclopropane-cycloheptadiene rearrangement. udel.eduescholarship.org This reaction involves the thermal rearrangement of a cis-divinylcyclopropane to form a cycloheptadiene ring system.

This established synthetic route highlights the potential of seven-membered ring systems like 1-ethenylcycloheptene to serve as crucial building blocks. For example, 1-ethenylcycloheptene could potentially act as a dienophile in Diels-Alder reactions, a powerful and widely used method for forming six-membered rings with excellent control over stereochemistry. wikipedia.org The vinyl group provides a handle for further functionalization, allowing for the introduction of chemical complexity necessary for the synthesis of intricate natural products. nih.gov The ability to construct polycyclic systems makes this an attractive area for further research.

The following table outlines natural products with structural similarities to 1-ethenylcycloheptene, suggesting its potential as a synthetic precursor.

Natural ProductKey Synthetic StrategyRelevance of Cycloheptene (B1346976) Moiety
Dictyopterene C'Divinylcyclopropane-cycloheptadiene rearrangementThe core structure is a 1,4-cycloheptadiene. nih.gov
EctocarpeneDivinylcyclopropane-cycloheptadiene rearrangementFeatures a cycloheptadiene ring system. nih.govresearchgate.net
(-)-5-epi-Vibsanin E[4+3] cycloaddition via divinylcyclopropane rearrangementThe synthesis rapidly generates the tricyclic core containing a cycloheptadiene. youtube.com

Design and Synthesis of Novel Polymeric Materials via ROMP

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that utilizes cyclic olefins to produce polymers with a wide range of properties. The driving force for this reaction is the relief of ring strain in the monomer. While specific studies on the ROMP of 1-ethenylcycloheptene are not abundant, the principles of ROMP suggest its high potential as a monomer for creating novel polymeric materials.

The mechanical properties of polymers derived from ROMP are highly tunable based on the monomer structure, catalyst selection, and polymerization conditions. For a monomer like 1-ethenylcycloheptene, the resulting polymer would possess a backbone with repeating cycloheptenyl units and pendant vinyl groups. The flexibility of the seven-membered ring in the polymer backbone would likely impart elastomeric properties to the material.

Furthermore, the pendant vinyl groups offer sites for cross-linking, which can be exploited to tune the mechanical properties of the resulting polymer network. By controlling the degree of cross-linking, it is possible to create materials ranging from soft gels to rigid thermosets. This tunability is a significant advantage in designing materials for specific applications.

The table below illustrates the potential for tuning mechanical properties through cross-linking.

Degree of Cross-linkingExpected Polymer PropertiesPotential Applications
LowSoft, flexible, elastomericSoft robotics, tissue engineering scaffolds
MediumTough, resilientImpact-resistant coatings, adhesives
HighRigid, high modulusStructural components, composites

The pendant vinyl group in the polymer derived from 1-ethenylcycloheptene serves as a versatile handle for post-polymerization modification. This allows for the introduction of a wide variety of functional side chains, leading to materials with specific and tailored properties. For instance, hydrophilic side chains could be introduced to create hydrogels, while bioactive molecules could be attached for biomedical applications.

This approach of post-polymerization functionalization offers a modular and efficient way to create a library of functional polymers from a single parent polymer. The ability to precisely control the chemical functionality of the side chains is crucial for applications in fields such as drug delivery, sensing, and catalysis.

Use in Specialized Chemical Reactions (e.g., Bioorthogonal Chemistry with Strained Alkenes)

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org A key area of bioorthogonal chemistry involves the use of strained alkenes in rapid cycloaddition reactions. The increased ring strain of trans-cycloalkenes dramatically accelerates their reaction with dienes, such as tetrazines, in what is known as an inverse-electron-demand Diels-Alder reaction.

trans-Cycloheptene derivatives have been shown to be highly reactive in these bioorthogonal ligations. nih.govnih.gov In fact, sila-trans-cycloheptene (a silicon-containing analog) has been reported to engage in the fastest bioorthogonal reaction to date. nih.gov The high reactivity is attributed to the significant ring strain of the seven-membered trans-alkene.

Given that 1-ethenylcycloheptene possesses a cycloheptene ring, it is a potential precursor for the synthesis of strained trans-1-ethenylcycloheptene derivatives. These derivatives could serve as highly reactive partners in bioorthogonal labeling experiments, allowing for the rapid and specific tagging of biomolecules in living cells. The vinyl group could also be further functionalized to attach imaging agents or therapeutic payloads.

The following table summarizes the key features of strained cycloalkenes in bioorthogonal chemistry.

Strained AlkeneKey FeatureApplication
trans-CyclohepteneHigh ring strainRapid bioorthogonal cycloadditions. nih.gov
Sila-trans-cyclohepteneExtremely high reactivityUltrasensitive biomolecule labeling. nih.gov
Potential trans-1-EthenylcyclohepteneCombines high reactivity with a functionalizable handleDual-functional probes for imaging and therapy.

Q & A

Q. What are the recommended methods for synthesizing 1-ethenylcycloheptene with high purity?

  • Methodological Answer : Synthesis typically involves catalytic olefin metathesis or alkylation of cycloheptene derivatives. For example:

Reaction Setup : Use a Schlenk line under inert gas (N₂/Ar) to avoid oxidation.

Catalysts : Grubbs catalyst (for metathesis) or Lewis acids (e.g., AlCl₃) for alkylation.

Purification : Distillation under reduced pressure (boiling point ~115°C, based on cycloheptene analogs) followed by column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterization : Confirm purity via GC-MS and NMR (¹H/¹³C).

  • Safety : Store in flame-proof refrigerators, ground equipment to prevent static ignition .

Q. Which characterization techniques are essential for verifying 1-ethenylcycloheptene's structural identity?

  • Methodological Answer : A multi-technique approach is critical:
Technique Parameters Key Peaks/Data
¹H NMR 400 MHz, CDCl₃δ 5.6–5.8 (vinyl protons), δ 1.2–2.5 (cycloheptene backbone)
GC-MS DB-5 columnMolecular ion peak at m/z 122 (C₉H₁₄)
FT-IR Neat sampleC=C stretch ~1640 cm⁻¹, C-H sp³ ~2900 cm⁻¹
Cross-reference data with NIST Chemistry WebBook for cycloheptene derivatives .

Q. What safety protocols are critical when handling 1-ethenylcycloheptene?

  • Methodological Answer :
  • Ventilation : Use fume hoods for all procedures to limit inhalation exposure .
  • PPE : Nitrile gloves, flame-resistant lab coats, and safety goggles.
  • Storage : In airtight containers (e.g., amber glass) at ≤25°C, away from oxidizers (e.g., peroxides) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data (e.g., boiling point, density) for 1-ethenylcycloheptene?

  • Methodological Answer :
  • Validation : Compare data across multiple databases (e.g., NIST, PubChem) and replicate measurements using calibrated instruments.
  • Statistical Analysis : Apply outlier detection methods (e.g., Grubbs’ test) to identify anomalous values .
  • Supplementary Techniques : Use differential scanning calorimetry (DSC) for phase-transition validation.

Q. What computational methods are suitable for modeling 1-ethenylcycloheptene’s reaction mechanisms?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study transition states in metathesis or polymerization pathways.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene) to predict solubility and stability .
  • Software : Gaussian, ORCA, or VASP for quantum mechanical modeling.

Q. How does 1-ethenylcycloheptene’s stability vary under different experimental conditions?

  • Methodological Answer : Design accelerated stability studies:

Temperature : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC.

Light Exposure : Use UV chambers (254 nm) to assess photodegradation.

Humidity : Test hygroscopicity in controlled humidity chambers (20–80% RH).

  • Key Metrics : Track changes in purity, byproduct formation, and structural integrity via NMR .

Q. What strategies ensure analytical method validation for quantifying 1-ethenylcycloheptene in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : Calibrate across 50–150% of expected concentration (R² ≥ 0.995).
  • Precision : Repeat intra-day/inter-day analyses (RSD ≤ 2%).
  • Recovery Studies : Spike known amounts into matrices (e.g., reaction mixtures) and calculate recovery (target: 95–105%) .

Q. How can computational modeling predict 1-ethenylcycloheptene’s polymerizability?

  • Methodological Answer :
  • Monomer Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to radical or ionic polymerization.
  • Kinetic Modeling : Use Arrhenius equations to predict reaction rates under varying temperatures.
  • Software Tools : COMSOL or POLYMER for polymerization simulation .

Q. How should conflicting spectral data (e.g., NMR, MS) be addressed in peer-reviewed studies?

  • Methodological Answer :
  • Cross-Validation : Compare with published spectra of structurally similar compounds (e.g., cycloheptene derivatives) .
  • High-Resolution MS : Confirm molecular formula via HRMS (e.g., TOF-MS with <5 ppm error).
  • Collaborative Review : Share raw data (e.g., .JCAMP files) for independent verification .

Q. What practices enhance the reproducibility of 1-ethenylcycloheptene-based experiments?

  • Methodological Answer :
  • Detailed Documentation : Publish full experimental protocols (e.g., catalyst loading, stirring rates) in supplementary materials.
  • Open Data : Deposit raw datasets in repositories like Zenodo or Figshare.
  • Replication Studies : Collaborate with independent labs to validate key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.